(2R,5R)-1-(((2R,5R)-2,5-Diphenylpyrrolidin-1-yl)methylene)-2,5-diphenylpyrrolidinium tetrafluoroborate
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Overview
Description
(2R,5R)-1-(((2R,5R)-2,5-Diphenylpyrrolidin-1-yl)methylene)-2,5-diphenylpyrrolidinium tetrafluoroborate is a complex organic compound characterized by its unique structure, which includes multiple phenyl groups and a pyrrolidinium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-1-(((2R,5R)-2,5-Diphenylpyrrolidin-1-yl)methylene)-2,5-diphenylpyrrolidinium tetrafluoroborate typically involves the reaction of (2R,5R)-2,5-diphenylpyrrolidine with a suitable methylene donor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form corresponding quinones.
Reduction: The pyrrolidinium core can be reduced to form a more saturated pyrrolidine derivative.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated pyrrolidine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2R,5R)-1-(((2R,5R)-2,5-Diphenylpyrrolidin-1-yl)methylene)-2,5-diphenylpyrrolidinium tetrafluoroborate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical modifications makes it a versatile tool for investigating biological processes.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its interactions with biological targets can be exploited to develop new drugs for the treatment of various diseases.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with enhanced mechanical, thermal, or electronic properties.
Mechanism of Action
The mechanism of action of (2R,5R)-1-(((2R,5R)-2,5-Diphenylpyrrolidin-1-yl)methylene)-2,5-diphenylpyrrolidinium tetrafluoroborate involves its interaction with specific molecular targets. The phenyl groups and pyrrolidinium core can interact with various biological macromolecules, influencing their function and activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (2R,5R)-2,5-Diphenylpyrrolidine
- (2R,5R)-2,5-Diphenylpyrrolidinium chloride
- (2R,5R)-2,5-Diphenylpyrrolidinium bromide
Uniqueness
Compared to similar compounds, (2R,5R)-1-(((2R,5R)-2,5-Diphenylpyrrolidin-1-yl)methylene)-2,5-diphenylpyrrolidinium tetrafluoroborate is unique due to its methylene bridge and tetrafluoroborate counterion
Properties
Molecular Formula |
C33H33BF4N2 |
---|---|
Molecular Weight |
544.4 g/mol |
IUPAC Name |
1-[(2,5-diphenylpyrrolidin-1-ium-1-ylidene)methyl]-2,5-diphenylpyrrolidine;tetrafluoroborate |
InChI |
InChI=1S/C33H33N2.BF4/c1-5-13-26(14-6-1)30-21-22-31(27-15-7-2-8-16-27)34(30)25-35-32(28-17-9-3-10-18-28)23-24-33(35)29-19-11-4-12-20-29;2-1(3,4)5/h1-20,25,30-33H,21-24H2;/q+1;-1 |
InChI Key |
RKLHUHRTFDXZEQ-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.C1CC(N(C1C2=CC=CC=C2)C=[N+]3C(CCC3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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